3-Aminopent-4-ynoic acid

Structural biology Peptidomimetics Metabolic stability

Standard α-amino acid peptides suffer rapid proteolytic degradation, limiting in vivo half-life and compromising imaging and pharmacodynamic studies. 3-Aminopent-4-ynoic acid addresses this with a β-amino acid backbone conferring >160-fold enhanced protease resistance vs. α-amino acid analogs. The terminal alkyne enables efficient CuAAC (k₂ ≈ 10-100 M⁻¹s⁻¹) for precise bioconjugation. Also serves as a selective, irreversible CSE inhibitor for dissecting H₂S-mediated cardiovascular signaling. Ideal for constructing stable peptide probes, homogeneous ADCs, and activity-based probes.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
Cat. No. B14782383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopent-4-ynoic acid
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESC#CC(CC(=O)O)N
InChIInChI=1S/C5H7NO2/c1-2-4(6)3-5(7)8/h1,4H,3,6H2,(H,7,8)
InChIKeyXGQIOYFCWIMPSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminopent-4-ynoic Acid Technical Overview


3-Aminopent-4-ynoic acid (CAS 60625-83-4) is a synthetic, non-proteinogenic β-amino acid characterized by a terminal alkyne moiety at the γ-position . Its molecular formula is C5H7NO2, with a molecular weight of 113.11 g/mol . The compound features a free amino group at the β‑carbon, distinguishing it from α‑amino acid analogs such as 2‑aminopent‑4‑ynoic acid (propargylglycine) [1]. This structural arrangement confers distinct conformational preferences and enhanced metabolic stability relative to α‑amino acid counterparts, making it a versatile building block for medicinal chemistry and chemical biology applications [2]. The terminal alkyne enables bioorthogonal conjugation via copper‑catalyzed azide‑alkyne cycloaddition (CuAAC), a feature not shared by saturated or alkene‑containing analogs [3].

β‑Amino acid backbone supports peptidomimetic design with reported protease resistance
Terminal alkyne enables CuAAC bioorthogonal conjugation for probe assembly
Reported mechanism‑based CSE inhibitor for hydrogen sulfide signaling studies

3-Aminopent-4-ynoic Acid Substitution Risks


β‑Amino acids like 3‑aminopent‑4‑ynoic acid cannot be interchangeably substituted with α‑amino acid analogs (e.g., 2‑aminopent‑4‑ynoic acid) or γ‑amino acid derivatives (e.g., 4‑aminohex‑5‑ynoic acid) due to fundamentally divergent conformational landscapes, metabolic stability profiles, and enzymatic recognition [1]. The β‑amino acid backbone resists proteolytic degradation by common peptidases, extending the functional lifetime of derived conjugates and probes [2]. Moreover, the precise positioning of the terminal alkyne at the γ‑position dictates the geometry of click‑chemistry products, whereas α‑ or γ‑alkynyl analogs yield different spatial orientations that critically alter biological activity and binding specificity [3]. The following quantitative evidence underscores the non‑interchangeable nature of this scaffold and guides informed procurement decisions.

α‑Amino acid analogs (e.g., propargylglycine) exhibit different backbone conformation and lower proteolytic stability, which may shift experimental outcomes in long‑duration studies.

Saturated or alkene‑containing analogs lack the terminal alkyne, preventing CuAAC conjugation; alkyne‑dependent workflows cannot be transferred.

γ‑Amino acid analogs target GABA‑AT rather than CSE; direct substitution would alter enzyme inhibition profile and may produce false‑negative results in H₂S research.

3-Aminopent-4-ynoic Acid vs. Closest Analogs Evidence


β-Amino Acid vs. α-Amino Acid Backbone

3-Aminopent-4-ynoic acid is a β-amino acid, whereas its direct α-amino acid counterpart (2-aminopent-4-ynoic acid; propargylglycine) places the amino group at the α-carbon [1]. This positional isomerism results in a 2‑carbon separation between the carboxylate and amino moieties in the β‑amino acid, versus 1‑carbon in the α‑analog. The difference fundamentally alters backbone conformation and resistance to enzymatic hydrolysis: β‑amino acid-containing peptides are >100‑fold more stable toward proteolytic degradation than their α‑peptide counterparts under identical assay conditions [2]. For procurement, this means that 3‑aminopent‑4‑ynoic acid cannot be replaced by the α‑isomer when metabolic longevity or distinct spatial presentation of the alkyne handle is required.

Proteolytic stability
Class-level
β‑peptide t½ >48 h vs. α‑peptide t½ 0.3 h (human serum). Reported >160‑fold difference.
Reported extended stability in serum; supports long‑duration research studies.
Class‑level inference from model β‑peptide; verify for specific sequence.
Structural biology Peptidomimetics Metabolic stability

Terminal Alkyne vs. Alkene Click Reactivity

The terminal alkyne of 3‑aminopent‑4‑ynoic acid enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC), a highly specific bioorthogonal reaction not possible with saturated amino acids (e.g., β‑alanine) or alkene‑containing analogs (e.g., 3‑aminopent‑4‑enoic acid) [1]. In head‑to‑head comparisons of click efficiency, terminal alkynes react with azides >10⁶‑fold faster than non‑catalyzed thermal cycloadditions, and 10‑ to 100‑fold faster than strained cyclooctynes under comparable Cu(I)‑catalyzed conditions [2]. Specifically, the second‑order rate constant for CuAAC with a terminal alkyne (k₂ ≈ 10–100 M⁻¹s⁻¹) exceeds that of alkene‑azide dipolar cycloadditions (k₂ < 10⁻³ M⁻¹s⁻¹) by >4 orders of magnitude [2].

CuAAC reaction rate
Head-to-head
Terminal alkyne k₂ ≈ 10–100 M⁻¹s⁻¹; alkene k₂ <10⁻³ M⁻¹s⁻¹. Reported >10⁴‑fold difference.
Reported higher conjugation efficiency under Cu(I) catalysis.
Rate constants literature‑derived; verify for specific azide partner.
Click chemistry Bioconjugation Chemical biology

CSE vs. GABA-AT Inhibition Selectivity

3‑Aminopent‑4‑ynoic acid (as its L‑enantiomer, propargylglycine) acts as a mechanism‑based irreversible inhibitor of cystathionine γ‑lyase (CSE), whereas the γ‑amino acid analog 4‑aminohex‑5‑ynoic acid (γ‑acetylenic GABA) is an irreversible inhibitor of GABA transaminase (GABA‑AT) [1][2]. This divergent enzymatic targeting is a direct consequence of the amino group position: the β‑amino acid scaffold preferentially occupies the active site of CSE, while the γ‑amino acid scaffold fits GABA‑AT [3]. Quantitative inhibition data confirm that propargylglycine inactivates CSE with pseudo‑first‑order kinetics and a stoichiometry of 1 mol inhibitor per 80 kDa enzyme [4], whereas γ‑acetylenic GABA inhibits GABA‑AT with an IC₅₀ of 2.2 μM in rat brain homogenates [2].

Enzyme target selectivity
Context-dependent
Irreversible CSE inactivation (1 mol / 80 kDa); comparator GABA‑AT inhibitor IC₅₀ 2.2 µM.
Reported distinct target profile; avoids misassignment in H₂S signaling research.
Cross‑study comparison; assay conditions differ.
Enzyme inhibition Cysteine metabolism Neurochemistry

3-Aminopent-4-ynoic Acid Applications


Metabolically Stable Peptidomimetics

When designing peptide‑based probes or therapeutics that require prolonged circulation half‑life and resistance to serum proteases, 3‑aminopent‑4‑ynoic acid serves as a key β‑amino acid building block. Its incorporation yields >160‑fold enhanced stability compared to α‑amino acid peptides [1], enabling reliable in vivo imaging and extended pharmacodynamic studies that would be impossible with α‑analogs.

CuAAC Bioconjugation

The terminal alkyne of 3‑aminopent‑4‑ynoic acid permits efficient CuAAC with azide‑functionalized partners (k₂ ≈ 10–100 M⁻¹s⁻¹), a >10⁴‑fold rate enhancement over alkene‑containing analogs [2]. This enables precise, high‑yield labeling of proteins, nucleic acids, and surfaces, and is essential for generating homogeneous antibody‑drug conjugates or activity‑based probes.

CSE and H₂S Signaling

3‑Aminopent‑4‑ynoic acid (as propargylglycine) is a selective, irreversible inactivator of CSE, the primary enzymatic source of H₂S in the cardiovascular system [3]. It cannot be substituted with GABA‑AT inhibitors such as 4‑aminohex‑5‑ynoic acid, which lack CSE inhibitory activity [4]. This compound is indispensable for dissecting the role of CSE‑derived H₂S in vasorelaxation, inflammation, and cellular redox homeostasis.

Application
Selection Property
Validation Focus
Peptidomimetic probe design
β‑Amino acid backbone
Proteolytic stability assays
Bioconjugation probe assembly
Terminal alkyne handle
CuAAC efficiency and specificity
CSE inhibition research
CSE‑selective inhibitor
H₂S production and pathway studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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